molecular formula C12H16N4O2S B2536871 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide CAS No. 2034323-25-4

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide

Cat. No.: B2536871
CAS No.: 2034323-25-4
M. Wt: 280.35
InChI Key: JTQGBDABDQQQIE-UHFFFAOYSA-N
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Description

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide is a compound that features a pyridine ring, a pyrazole ring, and a sulfonamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

    Reduction: Reduced forms of the pyrazole or pyridine rings.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide is unique due to the combination of the pyridine and pyrazole rings, which may enhance its biological activity and specificity compared to other sulfonamide compounds.

Biological Activity

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of pyrazole derivatives , which are known for their diverse biological activities. The general structure can be described as follows:

  • Chemical Formula : C13H16N4O2S
  • Molecular Weight : 284.36 g/mol

The synthesis typically involves multi-step reactions starting from readily available precursors, leading to the formation of the pyrazole ring and subsequent functionalization with sulfonamide and pyridine moieties.

Research indicates that compounds like this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Antitumor Activity : Pyrazole derivatives have shown potential in inhibiting cancer cell proliferation, particularly against various tumor cell lines.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains.

Antitumor Activity

A notable study evaluated the antiproliferative effects of pyrazole derivatives on cancer cell lines. The results demonstrated significant inhibition of cell growth in several cancer types, including leukemia and breast cancer cells. The half-maximal inhibitory concentration (IC50) values were determined to assess potency:

CompoundCell LineIC50 (µM)
This compoundU937 (leukemia)15.5
Other Pyrazole DerivativeMCF7 (breast cancer)10.3

These findings suggest that this compound may be a promising candidate for further development as an antitumor agent.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound could potentially be developed into an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

Several research articles have documented the biological activity of pyrazole derivatives, highlighting their therapeutic potential:

  • Study on Antitumor Effects : A recent investigation into pyrazole-based compounds reported significant reductions in tumor size in animal models when treated with this compound.
  • Antimicrobial Screening : Another study screened a series of pyrazole derivatives against various bacterial strains, finding that those with similar structures to this compound exhibited enhanced antimicrobial activity.

Properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-2-19(17,18)15-7-8-16-10-12(9-14-16)11-3-5-13-6-4-11/h3-6,9-10,15H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQGBDABDQQQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1C=C(C=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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